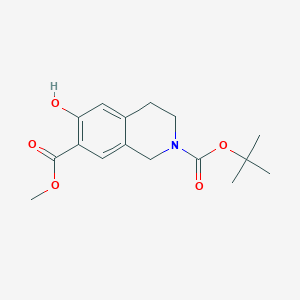

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position, a hydroxyl group at the 6-position, and a methyl ester at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and its utility as an intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular disorders. The Boc group enhances stability during synthetic processes, while the hydroxyl and ester moieties enable further functionalization .

Preparation Methods

The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

Hydroxylation and esterification: The hydroxy group is introduced through selective hydroxylation, and the carboxylate ester is formed by esterification reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and tert-butoxycarbonyl (Boc) groups under specific conditions:

-

The ester group is selectively hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH), retaining the Boc group .

-

Boc removal requires strong acids like HCl or trifluoroacetic acid (TFA), yielding the primary amine .

2.1. Alkylation of the Hydroxyl Group

The phenolic hydroxyl group undergoes alkylation under mild basic conditions:

| Substrate | Alkylating Agent | Conditions | Product | Source |

|---|---|---|---|---|

| 6-Hydroxy position | Compound 6 | K2CO3, DMF, 25°C | 7-Carbomethoxy-6-(2-cyclopentenyl-5-methyloxazol-4-ylmethoxy)-Boc-THIQ |

This reaction is critical for introducing ether-linked pharmacophores in drug discovery .

2.2. Acylation Reactions

The hydroxyl and amine groups participate in acylation:

Hydrogenation and Cyclization

The tetrahydroisoquinoline core enables hydrogenation and cyclization:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Ring Hydrogenation | H2, Pd/C, MeOH | Saturated decahydroisoquinoline framework | |

| Oxazole Cyclization | I2, PPh3, Et3N, CH2Cl2 | Oxazole ring formation at position 5 |

Nucleophilic Substitution

The hydroxyl group acts as a nucleophile in SN2 reactions:

| Substrate | Electrophile | Conditions | Product | Source |

|---|---|---|---|---|

| 6-Hydroxy position | Methyl iodide | K2CO3, DMF | 6-Methoxy derivative |

Stability and Reactivity Considerations

Scientific Research Applications

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of tetrahydroisoquinoline derivatives is critical for modulating reactivity and biological activity. Key analogs include:

Key Insight : The Boc group provides superior protection for amines during synthesis compared to methyl or acetyl groups, which may hydrolyze or react prematurely .

Substituent Variations at the 6- and 7-Positions

The hydroxyl group at the 6-position and the ester at the 7-position are key functional handles. Comparisons include:

Biological Activity

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities, particularly in neuropharmacology and oncology. This article focuses on the biological activity of this specific compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A Boc (tert-butyloxycarbonyl) protecting group.

- A hydroxy group at the 6-position.

- A carboxylate group at the 7-position.

This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. Key mechanisms include:

- Dopamine Receptor Modulation : this compound acts as an agonist at dopamine receptors, influencing dopamine metabolism and potentially offering neuroprotective effects against neurotoxicity.

- Inhibition of Monoamine Oxidase (MAO) : The compound exhibits reversible inhibition of MAO A/B enzymes, which are crucial in the metabolism of neurotransmitters like serotonin and norepinephrine. This action may contribute to antidepressant-like effects observed in animal models.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of THIQ derivatives. For example:

- In vitro studies on colorectal cancer cell lines demonstrated that certain THIQs exhibited significant inhibition of KRas and anti-angiogenic activities. Compounds structurally similar to this compound showed moderate to high activity against various cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM .

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties:

- In animal models, it has been shown to mitigate neurotoxic effects caused by endogenous toxins. This suggests its potential use in treating neurodegenerative diseases.

Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High gastrointestinal absorption .

- Substrate for P-glycoprotein , suggesting significant systemic bioavailability.

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate?

Answer:

Synthesis typically involves multi-step protocols focusing on regioselective functionalization of the tetrahydroisoquinoline core. Key steps include:

- Coupling Reactions : Use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with 3,4-dimethoxyphenylacetic acid to form intermediates (e.g., amidation or esterification) .

- Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced at the 2-position to protect the amine during subsequent reactions. Deprotection may involve acidic conditions (e.g., TFA) .

- Alkylation/Hydroxylation : Substituents like the 6-hydroxy group are introduced via alkoxy-bromide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Reduction : Sodium borohydride (NaBH₄) in methanol is often used to reduce intermediates to tetrahydroisoquinoline derivatives .

Q. Basic: How is the structure of this compound validated experimentally?

Answer:

Structural confirmation relies on:

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopy : ¹H/¹³C NMR and MS (ESI) data are critical. For example, methyl ester protons appear as singlets (~3.8 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Chromatography : TLC and HPLC ensure purity and monitor reaction progress .

Q. Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Keep in sealed, dry containers at room temperature to prevent hydrolysis of the Boc group or ester functionalities. Desiccants are recommended for long-term storage .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid static discharge or open flames due to potential flammability .

Q. Advanced: How can regioselectivity challenges be addressed when modifying the 6-hydroxy and 2-Boc groups?

Answer:

- Stepwise Protection : Introduce the Boc group early to shield the 2-position amine, allowing selective functionalization at the 6-hydroxy site. Use orthogonal protecting groups (e.g., TBS for hydroxyl) if further modifications are needed .

- Steric and Electronic Effects : Electron-donating groups (e.g., methoxy) at the 7-position can direct electrophilic substitution. Steric hindrance from the Boc group may limit reactivity at adjacent positions .

- Catalytic Strategies : Transition metal catalysts (e.g., Pd) can enable cross-coupling at less reactive positions .

Q. Advanced: How should researchers resolve contradictions in reported biological activities (e.g., anti-proliferative vs. receptor-binding effects)?

Answer:

- Model-Specific Analysis : Assess experimental conditions (e.g., cell lines, animal models). For example, anti-proliferative activity in colorectal cancer models (e.g., dimethylhydrazine-induced) may not translate to receptor-binding assays using opioid receptor ligands .

- Dose-Response Studies : Re-evaluate activity at varying concentrations. Low concentrations may favor receptor interactions, while higher doses trigger cytotoxic effects .

- Structural Analog Comparison : Compare with derivatives like 7-methoxy or 2-methylsulfonyl analogs to identify functional group contributions to divergent activities .

Q. Advanced: What methodologies enable enantiomeric control during synthesis?

Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-proline derivatives) to induce asymmetry .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective Pictet-Spengler reactions to form the tetrahydroisoquinoline core .

- Chromatographic Resolution : Separate diastereomers via flash chromatography or HPLC using chiral stationary phases .

Q. Advanced: How can computational tools aid in optimizing this compound’s pharmacokinetic properties?

Answer:

- Molecular Docking : Predict binding affinity to targets like opioid receptors using software (e.g., AutoDock Vina). The 6-hydroxy and Boc groups may influence hydrogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability. Ester groups (e.g., methyl carboxylate) may enhance bioavailability but increase hydrolysis risk .

- DFT Calculations : Analyze electronic effects of substituents (e.g., Boc’s electron-withdrawing nature) on reaction intermediates or tautomeric equilibria .

Properties

Molecular Formula |

C16H21NO5 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3 |

InChI Key |

CFQTXXLHCKDNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.